Methyl benzenesulfonylsulfanylformate
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Overview
Description
Methyl benzenesulfonylsulfanylformate is an organosulfur compound with the molecular formula C8H8O4S2. It is characterized by the presence of both sulfonyl and sulfanyl groups attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl benzenesulfonylsulfanylformate typically involves the reaction of benzenesulfonyl chloride with sodium methoxide in methanol. The reaction is carried out at a controlled temperature of 25-35°C for about 30 minutes. The mixture is then neutralized to a pH of 7-7.2, followed by filtration and removal of methanol by heating. The resulting product is a colorless transparent liquid .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction kettles and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl benzenesulfonylsulfanylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride is often used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted benzenesulfonyl derivatives.
Scientific Research Applications
Methyl benzenesulfonylsulfanylformate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and as a methylating agent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl benzenesulfonylsulfanylformate involves its ability to act as a methylating agent. The sulfonyl and sulfanyl groups facilitate the transfer of the methyl group to target molecules. This methylation process is crucial in various biochemical pathways and industrial applications .
Comparison with Similar Compounds
Methyl benzenesulfonate: Similar in structure but lacks the sulfanyl group.
Benzenesulfonyl chloride: Used as a precursor in the synthesis of methyl benzenesulfonylsulfanylformate.
Sulfonimidates: Organosulfur compounds with similar reactivity but different structural features.
Uniqueness: this compound is unique due to the presence of both sulfonyl and sulfanyl groups, which enhance its reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
6329-36-8 |
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Molecular Formula |
C8H8O4S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
methyl benzenesulfonylsulfanylformate |
InChI |
InChI=1S/C8H8O4S2/c1-12-8(9)13-14(10,11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
SYPLPLCFYYEYSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)SS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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